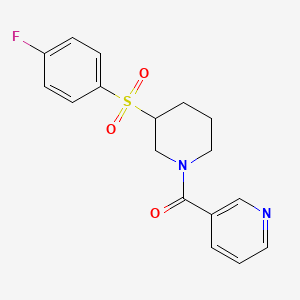

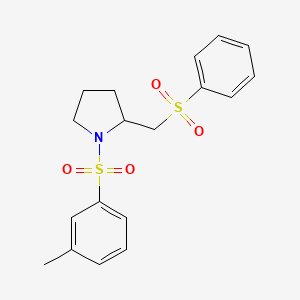

(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .

Synthesis Analysis

Pyrazole nucleus, a part of the compound you’re interested in, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of hydrazines involves two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents .

Chemical Reactions Analysis

Pyrazoles and their derivatives are obtained mainly by cyclocondensation reactions using 1,3-biselectrophilic substrates .

Physical And Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can vary widely. For example, hydrazine dihydrochloride is a solid form with a melting point of 200 °C (dec.) (lit.) and a density of 1.42 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Synthesis and Characterization The applications in scientific research for compounds related to "(1-Propan-2-ylpyrazol-3-yl)hydrazine; dihydrochloride" often involve synthesis and characterization studies. For instance, 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one compounds have been synthesized and characterized using various spectroscopic techniques, demonstrating significant to moderate antimicrobial activity (Sid et al., 2013). Similarly, the regioselective microwave-assisted synthesis of substituted pyrazoles from ethynyl ketones has been explored, offering a rapid approach to obtaining these compounds (Bagley et al., 2007).

Antimicrobial and Antiviral Activity Research on derivatives of this chemical structure includes evaluating their antimicrobial and antiviral potential. Studies have identified certain derivatives exhibiting significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014). However, a study on 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives indicated no specific antiviral activity despite their cytotoxic potential to host cells (Shahar Yar et al., 2009).

Catalysis and Chemical Reactions Furthermore, the role of such compounds in catalysis and as intermediates in chemical reactions has been investigated. The metal-free tandem oxidative cyclization for the synthesis of 1,2-dihydropyridazines and pyrazoles exemplifies their utility in generating β,γ-unsaturated hydrazones, leading to selective cyclization under metal-free conditions (Cheng et al., 2021).

Structural Analysis Studies have also focused on the structural elucidation and analysis of novel pyrazole derivatives. For example, the structural elucidation and Hirshfeld surface analysis of 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole highlighted the significance of intermolecular interactions in the stability of these molecules (Naveen et al., 2018).

Antitubercular Agents Compounds synthesized from the key structure have been screened for their potential as antitubercular agents, demonstrating the broad applicability of these derivatives in therapeutic research (Bhoot et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-3-6(8-7)9-10;;/h3-5H,7H2,1-2H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWRTZTVIUGSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)

![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)

![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)